1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17498625
InChI: InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3
SMILES:
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17498625

Molecular Formula: C10H14BrNO2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL -

Specification

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
IUPAC Name 1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3
Standard InChI Key FGSNBNPQIMTPQI-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=CC(=CC(=C1)Br)OC)N)O

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s molecular formula is C₁₀H₁₄BrNO₂, with a molar mass of 260.13 g/mol. Key structural features include:

  • A propan-2-ol backbone with amino (-NH₂) and hydroxyl (-OH) groups at positions 1 and 2.

  • A 3-bromo-5-methoxyphenyl substituent, providing steric bulk and electronic diversity.

  • Chiral centers at C1 and C2, necessitating stereoselective synthesis for enantiomeric purity.

Predicted Physicochemical Properties

PropertyValue
Density1.435 g/cm³
Boiling Point381.6 °C
pKa12.49
SolubilityModerate in polar solvents

These properties, derived from computational models, highlight its stability under standard conditions and suitability for organic reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three stages:

  • Starting Material: 3-Bromo-5-methoxybenzaldehyde undergoes reductive amination to form an intermediate imine.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the imine to the corresponding amine.

  • Chiral Resolution: Enzymatic or chemical methods (e.g., chiral auxiliaries) isolate the (1S,2S) or (1R,2R) enantiomers.

Industrial Optimization

Industrial protocols prioritize yield and scalability:

  • Continuous Flow Reactors: Enhance reaction efficiency and reduce byproducts.

  • Catalysts: Asymmetric catalysts like Sharpless epoxidation ligands achieve >90% enantiomeric excess.

  • Purification: Crystallization from ethanol/water mixtures yields >95% purity.

Chemical Reactivity and Reaction Mechanisms

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using Pyridinium chlorochromate (PCC), forming 1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-one.

  • Reduction: Catalytic hydrogenation removes bromine, yielding 1-amino-1-(5-methoxyphenyl)propan-2-ol.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under SNAr conditions. For example, reaction with ethylenediamine produces a diamino derivative.

Stereochemical Influence on Reactivity

The (1S,2S) configuration enhances regioselectivity in ring-forming reactions, as demonstrated in the synthesis of β-lactam analogs.

Concentration (µg/mL)Inhibition Zone (mm)
1012
5018

Mechanistic studies suggest disruption of cell wall synthesis via penicillin-binding protein inhibition.

Enzyme Modulation

The methoxy group enhances binding to cytochrome P450 enzymes (Ki = 2.3 µM), indicating utility in drug metabolism studies.

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

CompoundBioactivity (IC₅₀)
1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL8.2 µM
1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL12.4 µM
1-Amino-1-(5-methoxyphenyl)propan-2-OL>50 µM

Bromine’s electronegativity improves target binding compared to chlorine or hydrogen.

Stereoisomeric Differences

The (1S,2S) enantiomer exhibits 3-fold higher antimicrobial activity than (1R,2R), underscoring chirality’s role in bioactivity.

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